

# AFG206 selectivity profile against other kinases

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**Compound Focus:** AFG206

Cat. No.: S548018

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## Known Characteristics of AFG206

The table below summarizes the key information available for **AFG206**.

Characteristic	Details
Primary Target	Mutant FLT3 (e.g., ITD, D835Y) [1]
Inhibitor Class	First-generation "Type II" ATP-competitive inhibitor [1]
Core Structure	Diphenyl urea chemical motif [1]
Reported Potency (IC <sub>50</sub> )	~0.1 µM for proliferation of FLT3-ITD-Ba/F3 cells [1]
Reported Selectivity	Selective for mutant FLT3-expressing cells over parental cells (no effect on IL-3 signaling); shows cross-resistance with "Type I" inhibitors [1]
Comprehensive Kinase Panel Data	<b>Not available</b> in the searched literature

## Experimental Evidence & Protocols

The knowledge about **AFG206**'s activity comes from a set of standard biological experiments, as detailed below [1].

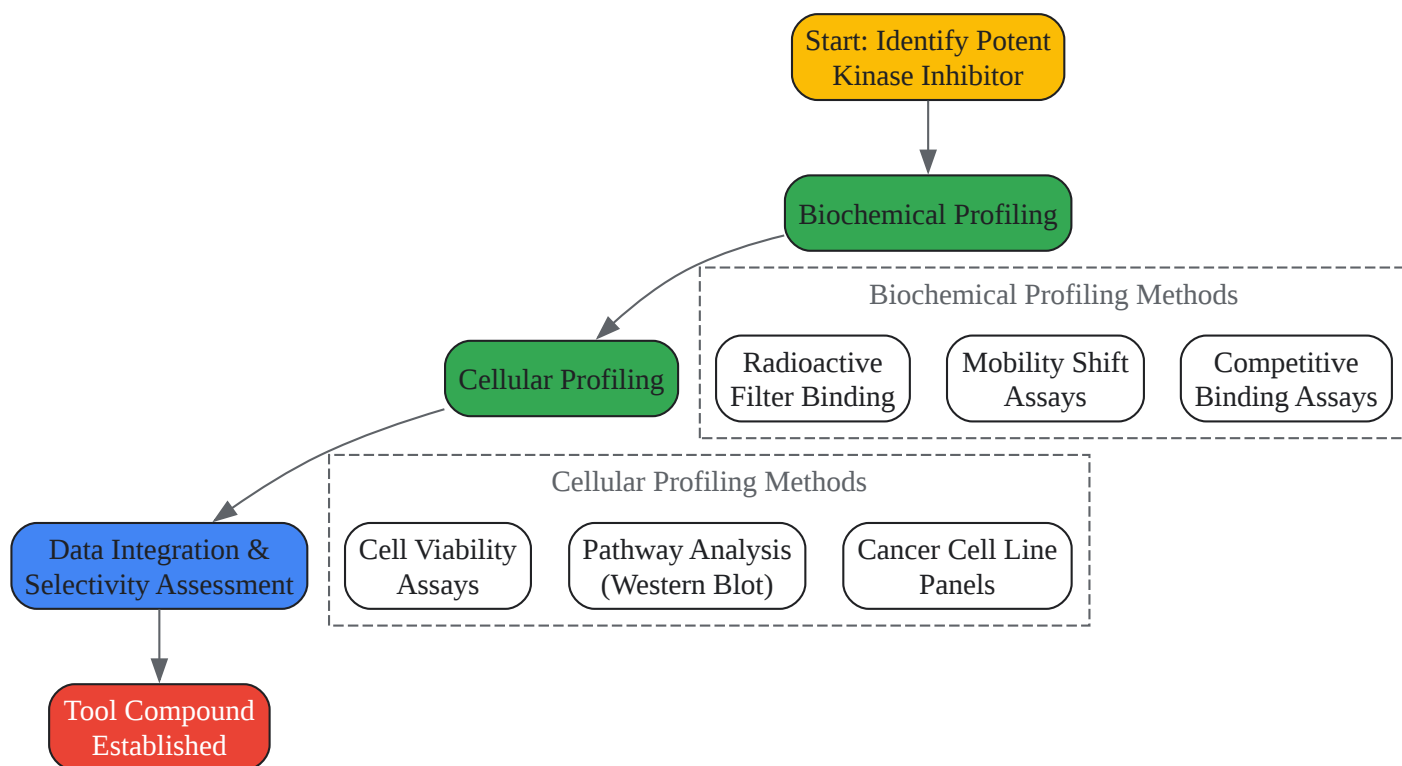
- **Cellular Proliferation Assays:** The half-maximal inhibitory concentration (IC<sub>50</sub>) of approximately 0.1 μM was determined by treating FLT3-ITD-Ba/F3 cells and D835Y-Ba/F3 cells with **AFG206** and measuring the inhibition of proliferation. Parental Ba/F3 cells (which are not dependent on FLT3) were used as a control to confirm selectivity [1].
- **Mechanism of Action Analysis:** Treatment with **AFG206** led to **apoptosis** (programmed cell death) and **cell cycle arrest** in mutant FLT3-expressing cells. This effect was reversed when the culture media was supplemented with IL-3, confirming that the cell death was specifically due to the inhibition of the FLT3 signaling pathway [1].
- **Target Engagement Validation:** Western blot analysis demonstrated that **AFG206** treatment inhibited the **autophosphorylation of mutant FLT3** (a direct measure of its kinase activity). This also led to the downregulation of key downstream signaling molecules, such as phosphorylated STAT5 and MAPK, confirming the on-target effect of the inhibitor [1].
- **Cross-Resistance Studies:** The study found that cells with resistance to "Type I" FLT3 inhibitors (like PKC412) also showed **cross-resistance to AFG206**. This cross-resistance was overcome by more potent second-generation "Type II" inhibitors, highlighting a limitation of the first-generation compounds [1].

## How Kinase Inhibitor Selectivity is Determined

To fully address your query, it's helpful to understand how a complete selectivity profile is typically generated. Researchers use specialized commercial services to profile compounds against large panels of hundreds of kinases. The table below outlines common technologies used for this purpose [2].

Profiling Method	Description
Radioactive Filter Binding	The "gold standard"; measures the transfer of a radioactive phosphate group to a substrate. Used by multiple profiling labs [2].
Mobility Shift Assays (e.g., Caliper)	A non-radioactive method that detects phosphorylation by measuring the change in electrophoretic mobility of the substrate [2] [3].
Competitive Binding Assays (e.g., Ambit/KinomeScan)	Measures a compound's ability to compete with an immobilized probe ligand for binding to kinases expressed on bacteriophages [2].

The following diagram illustrates the logical workflow for establishing a kinase inhibitor's selectivity profile, which involves both biochemical and cellular levels of validation.



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## References

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2. A guide to picking the most selective kinase inhibitor tool ... [pmc.ncbi.nlm.nih.gov]

3. Comparative kinase and cancer cell panel profiling of ... [frontiersin.org]

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